

A Comparative Crystallographic Analysis of Novel Heterocyclic Compounds Derived from Pyrimidine Scaffolds

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Compound of Interest

Compound Name:	5-Bromo-2-(2-methoxyethylamino)pyrimidine
Cat. No.:	B1274468

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the X-ray crystallography data of two novel heterocyclic compounds featuring a pyrimidine core. Detailed experimental protocols for their synthesis and crystallographic analysis are presented, alongside a comparative analysis of their structural parameters.

This guide delves into the synthesis and single-crystal X-ray diffraction analysis of two distinct pyrimidine derivatives, offering a comparative overview of their molecular geometries. The selected compounds are N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide and 7-(methylamino)-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione. While not directly synthesized from **5-Bromo-2-(2-methoxyethylamino)pyrimidine**, their complex fused-ring structures originating from a pyrimidine base serve as exemplary models for understanding structure-activity relationships in drug design.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for the two compounds, allowing for a direct comparison of their unit cell parameters and crystal systems.

Parameter	Compound A: N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide[3]	Compound B: 7-(methylamino)-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione[5]
Formula	C21H16N4O4S	C13H9F3N4S2
Crystal System	Triclinic	Monoclinic
Space Group	P-1	P21/c
a (Å)	8.234(2)	10.123(2)
b (Å)	9.123(3)	12.345(3)
c (Å)	13.456(4)	11.987(3)
α (°)	98.12(3)	90
β (°)	93.45(3)	101.23(4)
γ (°)	109.87(2)	90
Volume (Å³)	934.5(5)	1478.9(7)
Z	2	4

Experimental Protocols

Detailed methodologies for the synthesis and X-ray crystallographic analysis of the featured compounds are provided below.

Synthesis of N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide (Compound A)[3]

A mixture of either ethyl 2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-3-oxo-3-phenylpropanoate (0.352 g, 1.0 mmol) or ninhydrin (0.178 g, 1.0 mmol) and 2-(4-oxo-5,6,7,8-

tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide (0.278 g, 1.0 mmol) was refluxed in 10 mL of methanol for 4 hours. The resulting precipitate was filtered, dried under vacuum, and recrystallized from a DMF/MeOH mixture to yield shiny yellow crystals.

Synthesis of 7-(methylamino)-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound B)[5]

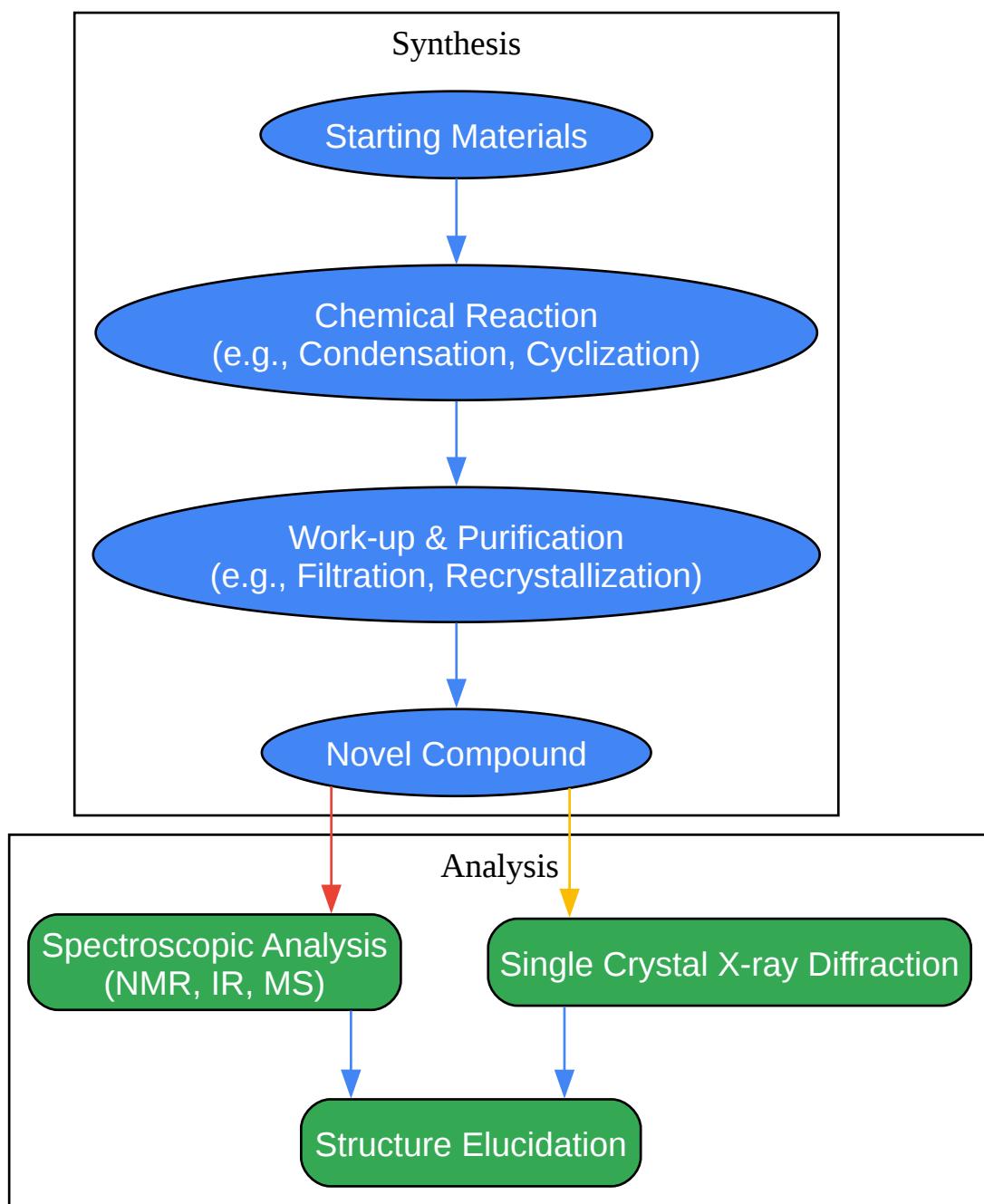
To a suspension of 7-chloro-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3.45 g, 10 mM) in 20 mL of butan-1-ol, methylamine (20 mM) was added. The reaction mixture was refluxed for 3 hours. After cooling, the solid product was filtered and recrystallized from butan-1-ol to afford a yellow solid.

X-ray Crystallography

Single-crystal X-ray diffraction data for both compounds were collected on a Bruker AXS SMART APEX II CCD diffractometer using graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$). The structures were solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically.

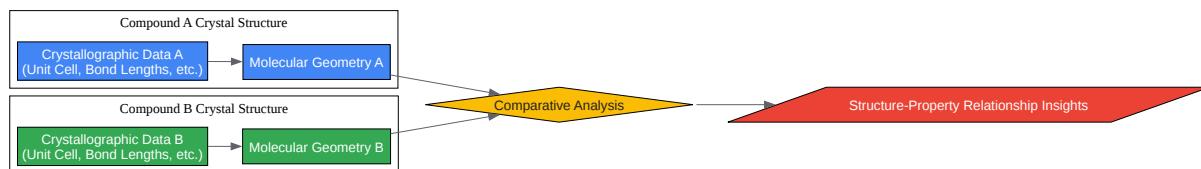
Visualization of Experimental Workflow and Structural Comparison

The following diagrams, generated using Graphviz, illustrate the general experimental workflow for the synthesis and analysis of novel pyrimidine derivatives and the logical flow of a comparative structural analysis.



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Caption: General experimental workflow for the synthesis and structural elucidation of novel pyrimidine derivatives.



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Caption: Logical flow for the comparative analysis of two crystal structures to derive structure-property insights.

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